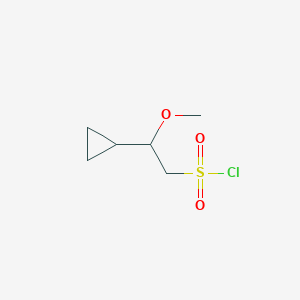

2-Cyclopropyl-2-methoxyethane-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Cyclopropyl-2-methoxyethane-1-sulfonyl chloride” is a chemical compound with the molecular formula C6H11ClO3S . It has a molecular weight of 198.67 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H11ClO3S/c1-10-6(5-2-3-5)4-11(7,8)9/h5-6H,2-4H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the data I retrieved. It has a molecular weight of 198.67 .Aplicaciones Científicas De Investigación

Cyclopropane Derivatives Synthesis

2-Cyclopropyl-2-methoxyethane-1-sulfonyl chloride is a chemical of interest in the synthesis of various cyclopropane derivatives. Research shows that methylenecyclopropyl sulfones can be formed from related chlorosulfones through an addition-cyclization sequence, which involves the intramolecular displacement of chloride by methanolic methoxide (Jeffery & Stirling, 1993). Similarly, 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides can undergo nucleophilic substitutions catalyzed by palladium(0), leading to the formation of cyclopropane derivatives with high synthetic potential (Stolle et al., 1992).

Sulfonylcyclopropanes Formation

Photolysis of p-methoxyphenylsulfonyldiazomethane in the presence of alkenes leads to the formation of sulfonyl substituted cyclopropanes. This reaction demonstrates the potential of utilizing sulfonylcarbene intermediates in cyclopropane synthesis (Leusen, Mulder, & Strating, 2010). Furthermore, cyclopropyl(methoxy)phenylsulfonium salts, prepared from olefins via carbene addition and subsequent reactions, can undergo Pummerer rearrangements to yield sulfonylcyclopropanes (Bhupathy & Cohen, 1987).

Divergent Synthesis Using Cyclopropanes

Cyclopropane-containing compounds are pivotal in medicinal chemistry, and a strategy for the preparation of a diverse collection of these compounds using a single precursor has been described. This involves a cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide, followed by various derivatizations to produce cyclopropane derivatives suited for drug discovery (Chawner, Cases-Thomas, & Bull, 2017).

Mechanistic Studies and Synthetic Applications

Mechanistic studies on cyclopropanesulfonyl chloride have provided insights into its hydrolysis and reactions with tertiary amines. These reactions do not lead to unusual outcomes despite the presence of the three-membered ring, aligning with the behaviors of simple alkanesulfonyl chlorides (King, Lam, & Ferrazzi, 1993). Additionally, novel synthetic routes have been explored, such as the destannylative acylation of related cyclopropane derivatives to produce dihydrofurans, indicating the versatility of cyclopropane-based intermediates in organic synthesis (Pohmakotr & Takampon, 1996).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-cyclopropyl-2-methoxyethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3S/c1-10-6(5-2-3-5)4-11(7,8)9/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEYYKNUPPSKLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CS(=O)(=O)Cl)C1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-5-piperidin-1-ylsulfonylphenyl)-2-[(3-cyano-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2565512.png)

![3-cyclopentyl-7-{[2-(1H-indol-3-yl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2565513.png)

![N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2565514.png)

![N-(1,3-benzodioxol-5-yl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2565515.png)

![2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2565516.png)

![Ethyl 3-[4-(methylsulfanyl)phenoxy]benzenecarboxylate](/img/structure/B2565523.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide](/img/structure/B2565524.png)

![N-(2-chloro-4-methylphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2565527.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2565532.png)